molecular formula C24H18F2N2O3 B11506859 {1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid

{1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl}acetic acid

Cat. No.: B11506859
M. Wt: 420.4 g/mol
InChI Key: MNXZLYQUEYRVHG-UHFFFAOYSA-N
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Description

2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, including the use of high-efficiency catalysts and automated systems, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Aromatic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-FLUOROPHENYL)-4-[(4-FLUOROPHENYL)AMINO]-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL]ACETIC ACID is unique due to its specific structural features, including multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18F2N2O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-[4-(4-fluoroanilino)-1-(4-fluorophenyl)-5-oxo-2-phenyl-2H-pyrrol-3-yl]acetic acid

InChI

InChI=1S/C24H18F2N2O3/c25-16-6-10-18(11-7-16)27-22-20(14-21(29)30)23(15-4-2-1-3-5-15)28(24(22)31)19-12-8-17(26)9-13-19/h1-13,23,27H,14H2,(H,29,30)

InChI Key

MNXZLYQUEYRVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F)CC(=O)O

Origin of Product

United States

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